Cas no 2227933-92-6 (methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate)

methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate
- 2227933-92-6
- EN300-1784711
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- インチ: 1S/C10H19NO3/c1-11-6-4-3-5-8(11)9(12)7-10(13)14-2/h8-9,12H,3-7H2,1-2H3/t8?,9-/m1/s1
- InChIKey: HQQMHMKSEAVPFW-YGPZHTELSA-N
- SMILES: O[C@H](CC(=O)OC)C1CCCCN1C
計算された属性
- 精确分子量: 201.13649347g/mol
- 同位素质量: 201.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 49.8Ų
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784711-0.5g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1784711-5.0g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 5g |
$4806.0 | 2023-06-02 | ||
Enamine | EN300-1784711-1g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1784711-10g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1784711-0.05g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1784711-0.1g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1784711-0.25g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1784711-1.0g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1784711-2.5g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1784711-10.0g |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate |
2227933-92-6 | 10g |
$7128.0 | 2023-06-02 |
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoateに関する追加情報
Methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate (CAS No. 2227933-92-6): A Comprehensive Overview
Methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate, identified by its CAS number 2227933-92-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and molecular research. The presence of a chiral center and a piperidine moiety makes this molecule a promising candidate for further investigation, particularly in the context of enzyme inhibition and receptor binding studies.
The chemical structure of methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate consists of a propanoate ester group linked to a (3R)-configured hydroxyl group and a 1-methylpiperidin-2-yl side chain. This configuration not only contributes to the compound's stereochemical properties but also influences its interactions with biological targets. The piperidine ring, in particular, is known for its ability to enhance binding affinity and selectivity, making it a valuable component in the design of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the pharmacological properties of this compound. Studies have shown that the chiral center at the 3-position of the propanoate moiety plays a crucial role in determining the compound's biological activity. The (R)-configuration, as observed in methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate, has been found to exhibit higher potency in certain biological assays compared to its (S)-enantiomer. This finding underscores the importance of stereochemistry in drug design and highlights the need for rigorous characterization of enantiomeric purity.
In addition to its stereochemical properties, the presence of the hydroxyl group and the 1-methylpiperidin-2-yl side chain contributes to the compound's solubility and metabolic stability. These features are critical for ensuring that the compound can be effectively absorbed, distributed, metabolized, and excreted by the body. Furthermore, the hydroxyl group provides a site for potential hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity.
Current research in the field of medicinal chemistry has demonstrated that derivatives of piperidine-based compounds have shown promise in treating various therapeutic indications, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The structural motif present in methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate aligns well with these therapeutic areas, suggesting that it may have potential applications in developing new treatments for these conditions.
One particularly intriguing aspect of this compound is its potential role as an intermediate in the synthesis of more complex pharmacophores. The ease with which it can be modified through various chemical reactions makes it a versatile building block for drug discovery efforts. For instance, researchers have explored its use in generating libraries of analogs for high-throughput screening campaigns. These libraries have been instrumental in identifying novel lead compounds with improved pharmacological profiles.
The synthesis of methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol during its preparation underscores the importance of advanced synthetic methodologies. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity. These methods not only enhance the yield and efficiency of synthesis but also contribute to sustainable chemical practices by minimizing waste generation.
Evaluation of the pharmacokinetic properties of this compound has revealed that it exhibits favorable absorption characteristics when administered orally. This property is particularly advantageous for developing oral formulations, which are often preferred due to their convenience and patient compliance. Additionally, preliminary studies suggest that it undergoes moderate metabolism via cytochrome P450 enzymes, which is consistent with many successful pharmaceutical agents.
The toxicological profile of methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate has also been carefully assessed through in vitro and in vivo studies. These investigations have indicated that the compound is well-tolerated at relevant therapeutic doses, with no significant signs of toxicity observed. However, further studies are warranted to fully understand its long-term safety profile and potential side effects.
In conclusion, methyl (3R)-3-hydroxy-3-(1-methylpiperidin-2-yl)propanoate (CAS No. 2227933-92-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive molecule for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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